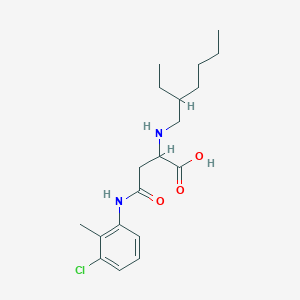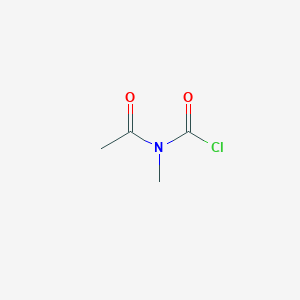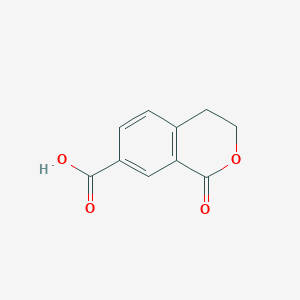
4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, commonly known as C16, is a synthetic small molecule that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Chlorogenic Acid (CGA) and Its Applications
Pharmacological Properties
Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, has been extensively studied for its diverse biological and pharmacological effects. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders highlights its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and influence on nutrient metabolism, including amino acids, glucose, and fatty acids, underscore its importance in scientific research focusing on natural safeguard food additives and therapeutic agents (Naveed et al., 2018).
Advanced Oxidation Processes in Environmental Remediation
Degradation Pathways and Biotoxicity
Advanced oxidation processes (AOPs) are employed to treat recalcitrant compounds like acetaminophen in aqueous media, generating insights into degradation kinetics, mechanisms, and by-products. The comprehensive analysis of by-products, their biotoxicity, and degradation pathways provides a framework for understanding the environmental impact and removal efficiency of similar compounds. This methodology is crucial for enhancing the degradation of persistent organic pollutants and could be relevant for studying the degradation and environmental impact of "4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid" (Qutob et al., 2022).
Organophosphonates: Environmental Impact and Wastewater Treatment
Biodegradability and Removal
The review on organophosphonates outlines their environmental relevance, challenges in biodegradability, and their removal in wastewater treatment plants. This review sheds light on the importance of removing such compounds, especially from industrial wastewaters, to prevent eutrophication and interference in wastewater treatment processes. This research angle is pertinent when considering the environmental behavior and treatment strategies for complex organic compounds, including "this compound" (Rott et al., 2018).
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O3/c1-4-6-8-14(5-2)12-21-17(19(24)25)11-18(23)22-16-10-7-9-15(20)13(16)3/h7,9-10,14,17,21H,4-6,8,11-12H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRMKBDWTNVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C(=CC=C1)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)



![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)



![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)
![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)